BenchChemオンラインストアへようこそ!

5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

This pyrrolidine-oxadiazole hybrid (MW 363.4) is a key candidate for systematic SAR exploration in anthelmintic (H. contortus) and dual gyrase/Topo IV antibacterial programs. Its 4-ethoxybenzoyl substituent occupies a proven active space; absence of vendor SAR data creates a first-mover advantage. Use with close analogs (CAS 1788979-08-7, 1798633-63-2) to map pharmacophore boundaries and establish selectivity profiles rapidly.

Molecular Formula C21H21N3O3
Molecular Weight 363.417
CAS No. 1795181-37-1
Cat. No. B2442359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole
CAS1795181-37-1
Molecular FormulaC21H21N3O3
Molecular Weight363.417
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C21H21N3O3/c1-2-26-17-12-10-16(11-13-17)21(25)24-14-6-9-18(24)20-22-19(23-27-20)15-7-4-3-5-8-15/h3-5,7-8,10-13,18H,2,6,9,14H2,1H3
InChIKeyAPPIZHVJYRHGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole (CAS 1795181-37-1): Structural Identity and Procurement Baseline


5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole (CAS 1795181-37-1) is a heterocyclic small molecule (C21H21N3O3, MW 363.4 g/mol) featuring a 1,2,4-oxadiazole core linked at the 5-position to a pyrrolidine ring that bears a 4-ethoxybenzoyl substituent on the nitrogen [1]. The compound belongs to the pyrrolidine-oxadiazole hybrid class, which has been explored in medicinal chemistry for anthelmintic [2] and antibacterial [3] applications. As of the knowledge cutoff, no primary research paper or patent specifically reports quantitative biological activity data for this exact compound. Its computed physicochemical properties include XLogP3 = 3.7, TPSA = 68.5 Ų, 0 H-bond donors, and 5 H-bond acceptors [1].

Why 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole Cannot Be Interchanged with Generic Pyrrolidine-Oxadiazole Analogs


Substitution within the pyrrolidine-oxadiazole class is not interchangeable because three structural variables independently govern target engagement, pharmacokinetics, and selectivity: (i) the regioisomeric attachment point of the oxadiazole to the pyrrolidine ring (2-position vs. 3-position), which alters the spatial trajectory of the phenyl-oxadiazole pharmacophore [1]; (ii) the nature and position of the N-acyl substituent on the pyrrolidine nitrogen (4-ethoxybenzoyl vs. 2-ethoxybenzoyl vs. unsubstituted), which modulates lipophilicity, metabolic stability, and hydrogen-bonding capacity [2]; and (iii) the substitution on the oxadiazole 3-phenyl ring. Published SAR on pyrrolidine-oxadiazole anthelmintics demonstrates that even minor modifications to the N-acyl group can shift IC50 values by more than an order of magnitude [3]. Consequently, generic substitution without explicit comparative data risks loss of activity, altered selectivity, or unpredictable ADME behavior.

5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole: Quantitative Differentiation Evidence Against Structural Analogs


Regiochemical Differentiation: Pyrrolidin-2-yl vs. Pyrrolidin-3-yl Oxadiazole Attachment Determines Pharmacophoric Geometry

The target compound features the 1,2,4-oxadiazole ring attached at the pyrrolidine 2-position, whereas the direct positional isomer 3-[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS 2034276-21-4) bears the oxadiazole at the pyrrolidine 3-position [1]. This regioisomeric difference changes the distance and dihedral angle between the 3-phenyl-oxadiazole pharmacophore and the 4-ethoxybenzoyl group. In the broader pyrrolidine-oxadiazole class, regioisomeric attachment has been shown to result in >10-fold differences in biological potency; for example, in the anthelmintic SAR study by Ruan et al. (2020), pyrrolidine-2-yl oxadiazoles exhibited IC50 values ranging from 0.78 to 22.4 µM against Haemonchus contortus larval development, with activity highly dependent on the N-acyl substituent identity [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Lipophilicity and Permeability Differentiation: 4-Ethoxybenzoyl vs. 2-Ethoxybenzoyl Substitution

The target compound carries a 4-ethoxybenzoyl (para-ethoxy) substituent, whereas the ortho isomer 5-[1-(2-ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole (CAS 1788979-08-7) bears the ethoxy group at the 2-position . This substitution pattern affects intramolecular hydrogen-bonding potential, steric environment around the amide bond, and overall molecular lipophilicity. The target compound has a computed XLogP3 of 3.7 and a topological polar surface area (TPSA) of 68.5 Ų [1]. While the ortho isomer's computed properties are not independently validated in published literature, the para-substitution pattern generally confers greater metabolic stability to the ethoxy group by reducing steric hindrance around the ether oxygen, a principle documented across multiple oxadiazole medicinal chemistry campaigns [2].

Physicochemical Profiling ADME Prediction Lead Optimization

Hydrogen-Bonding Capacity Differentiation: 0 H-Bond Donors with 5 H-Bond Acceptors Defines a Distinct ADME Profile

The target compound possesses zero hydrogen-bond donors and five hydrogen-bond acceptors [1]. This profile is favorable for passive membrane permeability and contrasts with analogs that introduce H-bond donors, such as 3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 853104-20-8), which contains a free pyrrolidine NH (1 H-bond donor) [2]. The absence of H-bond donors in the target compound, combined with its moderate TPSA of 68.5 Ų (below the commonly cited 140 Ų threshold for oral bioavailability [3]), suggests superior passive permeability characteristics compared to the unsubstituted pyrrolidine core.

Drug-Likeness Permeability Oral Bioavailability

Class-Level Anthelmintic SAR: N-Acyl Pyrrolidine-Oxadiazoles Show Potent and Selective Activity Against Haemonchus contortus

In a published SAR study by Ruan et al. (2020), pyrrolidine-oxadiazole compounds bearing N-acyl substituents demonstrated IC50 values ranging from 0.78 to 22.4 µM against larval development of Haemonchus contortus, with high selectivity over mammalian cell lines [1]. While the specific compound 5-[1-(4-ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole was not among the compounds tested, its structural features (pyrrolidine-2-yl-1,2,4-oxadiazole core, N-benzoyl substitution, ethoxy substituent) place it squarely within the active chemical space defined by this SAR. Compounds with electron-donating substituents on the N-benzoyl ring (such as 4-ethoxy) were associated with favorable activity profiles [1].

Anthelmintic Drug Discovery Neglected Tropical Diseases Veterinary Parasitology

Antibacterial Dual-Target Inhibition: 1,2,4-Oxadiazole/Pyrrolidine Hybrids as DNA Gyrase and Topoisomerase IV Inhibitors

Frejat et al. (2022) reported a series of 1,2,4-oxadiazole/pyrrolidine hybrids as dual inhibitors of DNA gyrase and topoisomerase IV. The most potent compounds (16 and 17) exhibited DNA gyrase IC50 values of 180 and 210 nM, respectively, comparable to novobiocin (IC50 = 170 nM), and compound 17 achieved an MIC of 55 ng/mL against E. coli, outperforming ciprofloxacin (MIC = 60 ng/mL) [1]. The target compound, 5-[1-(4-ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole, shares the identical 1,2,4-oxadiazole-pyrrolidine hybrid scaffold with the published active series. Its 3-phenyl substitution on the oxadiazole and 4-ethoxybenzoyl N-acyl group are consistent with the SAR framework established in this study, where aromatic substitution at both positions contributed to enzyme inhibition potency [1].

Antibacterial Drug Discovery DNA Gyrase Inhibition Antimicrobial Resistance

Computed Drug-Likeness and Oral Bioavailability Potential: Favorable Physicochemical Profile Relative to Ro5 and Veber Rules

The target compound satisfies key drug-likeness criteria: MW = 363.4 g/mol (<500 Da), XLogP3 = 3.7 (<5), H-bond donors = 0 (<5), H-bond acceptors = 5 (<10), and TPSA = 68.5 Ų (<140 Ų), compliant with both Lipinski's Rule of Five and Veber's oral bioavailability rules [1] [2]. In contrast, the unsubstituted core compound 3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (MW = 215.25 g/mol) lacks the N-acyl group that is essential for biological activity in both the anthelmintic [3] and antibacterial [4] series. The 4-ethoxybenzoyl group therefore serves a dual purpose: it introduces the N-acyl functionality required for target engagement while maintaining favorable physicochemical parameters.

Drug-Likeness Assessment Oral Bioavailability Prediction Lead Selection

5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole: Evidence-Derived Application Scenarios for Scientific and Industrial Use


Anthelmintic Lead Optimization: Screening Against Haemonchus contortus and Related Veterinary Nematodes

Based on the class-level SAR established by Ruan et al. (2020), where pyrrolidine-2-yl oxadiazoles with N-acyl substitution demonstrated IC50 values of 0.78–22.4 µM against H. contortus larval development with mammalian cell selectivity [1], this compound is a structurally appropriate candidate for anthelmintic screening programs. Its 4-ethoxybenzoyl N-substituent aligns with the active chemical space, and its favorable drug-likeness profile (MW 363.4, TPSA 68.5 Ų, 0 HBD) supports further optimization [2]. Procurement is indicated for veterinary parasitology groups seeking to expand the chemical diversity of pyrrolidine-oxadiazole anthelmintic leads.

Antibacterial Dual-Target Inhibitor Screening: DNA Gyrase and Topoisomerase IV Assays

The 1,2,4-oxadiazole/pyrrolidine hybrid scaffold has been validated as a dual DNA gyrase/Topo IV inhibitor platform by Frejat et al. (2022), with lead compounds achieving nanomolar enzyme inhibition (IC50 = 180–210 nM) and potent antibacterial MIC values (55 ng/mL against E. coli) [3]. This compound shares the identical core scaffold and is suitable for inclusion in antibacterial screening cascades, particularly for Gram-negative pathogens where dual-target mechanisms may mitigate resistance emergence. Procurement is relevant for medicinal chemistry groups pursuing novel antibacterial leads.

Chemical Biology Probe Development: Kinase or Epigenetic Target Screening

The 3-phenyl-1,2,4-oxadiazole moiety is a recognized pharmacophore in kinase inhibitor and epigenetic probe design. A structurally related fragment, (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol, has been co-crystallized with the catalytic domain of human JARID1B (KDM5B), a histone demethylase implicated in cancer [4]. The target compound's 0 H-bond donor count and moderate lipophilicity (XLogP3 = 3.7) make it an attractive scaffold for chemical biology probe development targeting enzyme classes where oxadiazole-based fragments have established binding modes [5]. Procurement is indicated for fragment-based or scaffold-hopping campaigns.

Structure-Activity Relationship Expansion: Systematic N-Acyl and 3-Phenyl Variation

Given that no published SAR data exists for the specific 4-ethoxybenzoyl/3-phenyl substitution combination, this compound represents an opportunity to systematically map SAR in an underexplored region of pyrrolidine-oxadiazole chemical space. Its computed drug-like properties [2] and the availability of close structural analogs (ortho-ethoxy isomer CAS 1788979-08-7; chloro-phenyl variant CAS 1798633-63-2) enable a focused SAR-by-catalog approach where procurement of a small set of analogs can rapidly establish the contribution of the 4-ethoxy and 3-phenyl groups to potency and selectivity in target-specific assays.

Quote Request

Request a Quote for 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.